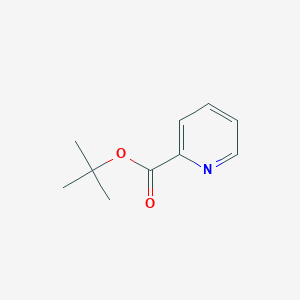

Tert-butyl Pyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLKRAUJQBLECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Pyridine-2-carboxylate: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of tert-butyl pyridine-2-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and synthetic organic chemistry. Despite its utility, this compound is not consistently assigned a formal CAS number, creating a need for a consolidated reference for researchers. This document elucidates the key identifiers, provides a detailed, field-proven protocol for its synthesis, and explores its physicochemical properties, reactivity, and stability. Particular emphasis is placed on its role as a sterically hindered protecting group and its applications as a versatile intermediate in the synthesis of complex molecules and drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important building block.

Introduction: The Enigmatic Identity of this compound

Pyridine carboxylic acids and their esters are fundamental scaffolds in medicinal chemistry and materials science.[1] Among these, this compound, also known as tert-butyl picolinate, presents a unique combination of steric and electronic properties that make it a valuable synthetic intermediate. However, a consistent, universally recognized Chemical Abstracts Service (CAS) number for this specific isomer is notably absent from major chemical databases, which often list it as "n/a".[2] This guide aims to rectify this ambiguity by providing a central repository of its identifiers, synthesis, and technical data, thereby facilitating its broader application in research and development.

Chemical Identifiers and Physicochemical Properties

Due to the absence of a formal CAS number, it is crucial for researchers to rely on other unambiguous identifiers to ensure the correct compound is being synthesized and utilized.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | tert-butyl picolinate, Pyridine-2-carboxylic acid tert-butyl ester | [2] |

| InChIKey | KNLKRAUJQBLECR-UHFFFAOYAS | [2] |

| SMILES | CC(C)(C)OC(=O)C1=CC=CC=N1 | [2] |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature | |

| Boiling Point | Not reported, but expected to be higher than related, less substituted pyridines | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water |

Synthesis of this compound

The synthesis of tert-butyl esters from carboxylic acids can be challenging due to the steric hindrance of the tert-butyl group and the propensity for elimination reactions under harsh acidic conditions. However, a reliable and high-yielding method involves the use of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4] This method avoids the need for strong acids and proceeds under mild conditions.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Picolinic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add picolinic acid (1.0 eq).

-

Dissolve the picolinic acid in anhydrous THF or DCM.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting picolinic acid. The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectral Data (Predicted and Representative)

While a comprehensive, publicly available dataset of NMR, IR, and MS spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds like butyl pyridine-2-carboxylate and other tert-butyl pyridine derivatives.[3][5][6][7][8][9]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the pyridine ring (4H, multiplet). - A large singlet for the nine equivalent protons of the tert-butyl group (~1.6 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (~165 ppm). - Quaternary carbon of the tert-butyl group (~82 ppm). - Methyl carbons of the tert-butyl group (~28 ppm). - Aromatic carbons of the pyridine ring. |

| IR (Infrared) | - Strong C=O stretch of the ester (~1720-1740 cm⁻¹). - C-O stretch of the ester. - Aromatic C-H and C=C stretches. |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 179. - A prominent peak at m/z = 123 (M⁺ - isobutylene), corresponding to the loss of the tert-butyl group. - A peak at m/z = 57 corresponding to the tert-butyl cation. |

Reactivity, Stability, and Applications

Role as a Protecting Group

The primary utility of the tert-butyl ester functional group lies in its role as a protecting group for carboxylic acids.[10][11] This is due to its remarkable stability under a wide range of reaction conditions.

Key Stability Features:

-

Base Stability: The steric hindrance provided by the bulky tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack.[12][13] This makes the ester highly resistant to hydrolysis under basic conditions (e.g., with NaOH or LiOH), which readily cleave less hindered esters like methyl or ethyl esters.

-

Stability to Nucleophiles and Reducing Agents: It is stable towards various nucleophiles, including organometallics (e.g., Grignard and organolithium reagents), and common reducing agents.[14]

Deprotection (Cleavage)

The tert-butyl ester is readily cleaved under acidic conditions.[15] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which is then quenched, often by eliminating a proton to form isobutylene gas.[16][17] This irreversible gas formation drives the reaction to completion.

Common Deprotection Reagents:

-

Trifluoroacetic acid (TFA): Often used neat or in a solution with a solvent like dichloromethane (DCM).

-

Hydrochloric acid (HCl): In an organic solvent like dioxane or ethyl acetate.

Caption: Deprotection of this compound.

Applications in Drug Discovery and Organic Synthesis

The unique stability profile of this compound makes it a valuable intermediate in multi-step syntheses of complex molecules, particularly in the pharmaceutical industry.[1][18]

-

Orthogonal Protection Schemes: Its stability to base allows for its use in synthetic routes where other functional groups are protected with base-labile protecting groups (e.g., Fmoc in peptide synthesis).[10]

-

Intermediate in Complex Molecule Synthesis: The pyridine-2-carboxylic acid moiety is a common structural motif in biologically active compounds. Using the tert-butyl ester allows for modifications on the pyridine ring or other parts of the molecule without affecting the carboxylic acid, which can be deprotected in a final step.

-

Precursor for Cross-Coupling Reactions: Pyridine derivatives are widely used in cross-coupling reactions to form C-C and C-N bonds.[19][20][21][22] The tert-butyl ester can serve as a directing group or simply be a stable substituent during these transformations.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Precursor Hazards: Picolinic acid is an irritant. Di-tert-butyl dicarbonate is a lachrymator and is corrosive. DMAP is toxic.

-

Related Compound Hazards: Pyridine and its derivatives are generally flammable and can be harmful if inhaled, swallowed, or absorbed through the skin.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, particularly in the realm of drug discovery. Its key advantage lies in the robust nature of the tert-butyl ester as a protecting group, which is stable to a wide array of reagents but can be selectively removed under acidic conditions. While the lack of a formal CAS number presents a minor challenge, the comprehensive data on its identifiers, synthesis, and reactivity provided in this guide should empower researchers to confidently incorporate this compound into their synthetic strategies. The continued exploration of its applications is expected to lead to the development of novel therapeutics and complex molecular architectures.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2002). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate. Retrieved February 13, 2026, from [Link]

-

Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved February 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved February 13, 2026, from [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.

-

Fiveable. (n.d.). Tert-butyl esters Definition. Retrieved February 13, 2026, from [Link]

- Supporting Information. (n.d.).

-

PubChem. (n.d.). Butyl pyridine-2-carboxylate. Retrieved February 13, 2026, from [Link]

-

ChemSynthesis. (n.d.). tert-butyl 2-pyridinecarboxylate. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 2-tert-Butylpyridine. Retrieved February 13, 2026, from [Link]

-

NIST WebBook. (n.d.). 2-tert-Butylpyridine. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved February 13, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved February 13, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved February 13, 2026, from [Link]

-

MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved February 13, 2026, from [Link]

-

Medicilon. (n.d.). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Retrieved February 13, 2026, from [Link]

-

Science. (2016). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Retrieved February 13, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Metabolically Stable tert-Butyl Replacement. Retrieved February 13, 2026, from [Link]

-

ACS Publications. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved February 13, 2026, from [Link]

-

NIST WebBook. (n.d.). 2-tert-Butylpyridine. Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry. (2001). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

ResearchGate. (2014). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry. (2012). ORGANIC CHEMISTRY. Retrieved February 13, 2026, from [Link]

-

ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application.

-

PubMed. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl pyridine-3-carboxylate (C10H13NO2). Retrieved February 13, 2026, from [Link]

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Butyl pyridine-2-carboxylate | C10H13NO2 | CID 79285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-tert-Butylpyridine [webbook.nist.gov]

- 7. 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR [m.chemicalbook.com]

- 8. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum [chemicalbook.com]

- 9. 2,6-DI-TERT-BUTYLPYRIDINE(585-48-8) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 12. reddit.com [reddit.com]

- 13. fiveable.me [fiveable.me]

- 14. tert-Butyl Esters [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 18. CN105820049A - Synthesis method for tert-butyl ester compound - Google Patents [patents.google.com]

- 19. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of tert-butyl picolinate

Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

tert-Butyl picolinate (tert-butyl pyridine-2-carboxylate) is a critical heterocyclic intermediate in medicinal chemistry and organometallic catalysis.[1] Unlike its methyl or ethyl analogs, the tert-butyl ester provides a sterically bulky, acid-labile protecting group that is orthogonal to saponification conditions.[1] This unique reactivity profile makes it indispensable for synthesizing PyOx ligands (used in asymmetric catalysis) and as a directing group precursor in C-H activation campaigns.[1]

This guide moves beyond basic property listing to provide a self-validating synthesis protocol, structural characterization standards, and mechanistic insights into its role in high-value chemical transformations.[1]

Physicochemical Profile

The following data establishes the baseline identity for tert-butyl picolinate. Researchers should verify these parameters upon receipt of commercial material or following in-house synthesis.

| Parameter | Value / Description | Notes |

| IUPAC Name | This compound | Also: 2-Pyridinecarboxylic acid, 1,1-dimethylethyl ester |

| CAS Number | 15233-64-4 | Note: Verify specific batch CAS; derivatives (e.g., 6-bromo) differ.[1] |

| Molecular Formula | Carbon (67.02%), Hydrogen (7.31%), Nitrogen (7.82%), Oxygen (17.85%) | |

| Molecular Weight | 179.22 g/mol | Monoisotopic Mass: 179.0946 Da |

| Physical State | Colorless to pale yellow oil | May crystallize at low temperatures (Melting Point < 25°C).[1] |

| Boiling Point | ~115–120 °C (at 10 mmHg) | Predicted.[1] Thermally stable up to ~150°C; decomposes at higher T. |

| Solubility | DCM, EtOAc, MeOH, THF | Sparingly soluble in water; prone to hydrolysis at pH < 3.[1] |

| pKa (Conj. Acid) | ~1.5 (Pyridine Nitrogen) | The ester group decreases basicity relative to pyridine (pKa ~5.2).[1] |

Synthetic Routes & Mechanism

While tert-butyl picolinate can be prepared via acid chlorides, the Boc-Anhydride (

Method A: The DMAP-Catalyzed Route (Recommended)

This route utilizes di-tert-butyl dicarbonate (

Mechanism:

-

Activation: DMAP attacks

to form a reactive N-acylpyridinium salt.[1] -

Coupling: Picolinic acid attacks this intermediate, releasing

and tert-butanol to form the ester.[1] -

Thermodynamic Driving Force: The evolution of

gas drives the reaction to completion.[1]

Protocol

Reagents: Picolinic Acid (1.0 equiv),

-

Setup: Flame-dry a round-bottom flask under

. Add Picolinic Acid (e.g., 10 mmol) and DMAP (1 mmol) in anhydrous DCM (20 mL). -

Addition: Add

(12 mmol) dropwise at 0°C. Caution: Gas evolution ( -

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1] The acid spot (baseline) should disappear; the ester (Rf ~0.[1]5) will appear.

-

Workup: Quench with saturated

. Extract with DCM (3x).[1] Wash combined organics with 1M -

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expert Insight: If the reaction is sluggish, adding 1.0 equivalent of tert-butanol can accelerate the process by generating the active tert-butyl carbonate species in situ.[1]

Visualization: Synthesis Workflow

Figure 1: Step-wise workflow for the DMAP-catalyzed synthesis of tert-butyl picolinate.

Structural Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

1H NMR (400 MHz, )

- 8.75 (d, 1H): Proton at position 6 (adjacent to Nitrogen).[1] Deshielded by the heteroatom.[1]

- 8.05 (d, 1H): Proton at position 3 (adjacent to Carbonyl).[1] Anisotropic effect of the ester.[1]

- 7.80 (td, 1H): Proton at position 4.[1]

- 7.45 (ddd, 1H): Proton at position 5.[1]

- 1.63 (s, 9H): The diagnostic tert-butyl singlet.[1] Note: If this peak is split or shifted <1.5 ppm, suspect hydrolysis to t-butanol.[1]

IR Spectroscopy (ATR)

-

1730–1745

: Strong C=O stretch (Ester).[1] -

1150

: C-O-C stretch. -

2980

: C-H stretch (Aliphatic t-Butyl).[1]

Applications in Drug Discovery & Catalysis[1]

Ligand Synthesis (PyOx Ligands)

tert-Butyl picolinate is the immediate precursor to PyOx (Pyridine-Oxazoline) ligands.[1]

-

Workflow: The ester reacts with chiral amino alcohols (e.g., valinol) to form the amide, followed by cyclization.[1]

-

Why tert-Butyl? The bulky tert-butyl group suppresses N-oxide formation during oxidation steps and improves solubility in non-polar solvents used in asymmetric catalysis.[1]

C-H Activation Directing Groups

In Palladium-catalyzed C-H activation, the picolinate moiety acts as a bidentate directing group.[1]

-

Mechanism: The pyridine Nitrogen coordinates to Pd(II), directing the metal to the ortho position of a substrate attached to the ester (or amide derived from it).[1]

-

Advantage: The tert-butyl ester can be removed via acidolysis (

) at the late stage, avoiding the use of strong bases (LiOH) that might racemize chiral centers or hydrolyze sensitive lactams in the drug scaffold.[1]

Visualization: Catalytic Coordination

Figure 2: Bidentate coordination mode of picolinate derivatives in Pd-catalyzed C-H activation.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable to oxidation.[1] Susceptible to acid-catalyzed hydrolysis (converts back to picolinic acid + isobutylene).[1]

-

Safety: Irritant.[1] Avoid inhalation. Picolinic acid derivatives can mimic biological cofactors; handle with PPE.[1]

References

-

Synthesis via Boc2O: Green Chemistry, "Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions".[1][2]

-

PyOx Ligand Synthesis: National Institutes of Health (NIH), "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand".[1]

-

General Reactivity of tert-Butyl Esters: Organic Chemistry Portal, "tert-Butyl Esters: Protection and Deprotection".[1]

-

C-H Activation Mechanisms: MDPI, "C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach".[1]

-

Physical Data Verification: PubChem, "Compound Summary: Picolinic Acid Derivatives".[1]

Sources

Thermodynamic Stability of Pyridine-2-Carboxylic Acid tert-Butyl Ester

This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of pyridine-2-carboxylic acid tert-butyl ester (also known as tert-butyl picolinate ). It is designed to assist researchers in optimizing storage, handling, and synthetic applications.

A Technical Guide for Research & Development

Executive Summary

Pyridine-2-carboxylic acid tert-butyl ester (CAS: 138647-49-1) is a sterically hindered ester widely used as a building block in medicinal chemistry and ligand synthesis (e.g., PyOx ligands). Its thermodynamic profile is defined by a dichotomy: high kinetic stability against nucleophilic attack (base hydrolysis) due to steric shielding, contrasted with moderate thermal and high acid lability due to the stability of the tert-butyl cation intermediate.

This guide details the mechanistic underpinnings of its stability, provides experimental protocols for validation, and outlines safe handling procedures.

Molecular Architecture & Electronic Effects

To understand the stability of this molecule, one must analyze the competition between the pyridine ring and the ester moiety.

Structural Analysis

-

Pyridine Ring (Electron Withdrawal): The nitrogen atom at the 2-position acts as an electron-withdrawing group (EWG) via induction (-I) and resonance. This makes the carbonyl carbon more electrophilic compared to a standard benzoate.

-

tert-Butyl Group (Steric Bulk): The bulky tert-butyl group provides a "steric umbrella" that physically blocks the approach of nucleophiles (like hydroxide ions) to the carbonyl carbon.

-

Thermodynamic Consequence: The ground state energy is raised by steric strain, but the transition state for nucleophilic attack is destabilized even more, resulting in a high activation energy barrier (

) for hydrolysis under basic conditions.

The Weak Link: Acid Lability

Conversely, the electron-rich nature of the tert-butyl oxygen makes it susceptible to protonation. Once protonated, the bond cleavage is driven by the formation of a stable tert-butyl carbocation and the release of isobutylene gas. This is the primary decomposition pathway.

Thermodynamic Stability Profile

Thermal Decomposition (Pyrolysis)

Unlike methyl or ethyl esters, tert-butyl esters possess a low-energy thermal decomposition pathway known as a retro-Ene reaction (or concerted

-

Mechanism: Concerted six-membered cyclic transition state.

-

Products: Picolinic acid + Isobutylene (gas).

-

Temperature Range: Significant decomposition typically onsets between 130°C – 160°C in the absence of acid catalysts.

-

Catalysis: Trace acids lower this decomposition temperature dramatically (potentially <100°C).

Hydrolytic Stability (Kinetics)

| Condition | Stability Rating | Mechanistic Driver |

| Neutral (pH 7) | High | Hydrophobic shielding prevents water attack. |

| Basic (pH > 10) | High | Steric hindrance of |

| Acidic (pH < 4) | Low | Rapid |

Visualization of Stability Pathways

The following diagram illustrates the divergent stability pathways based on environmental conditions.

Caption: Figure 1. Decomposition pathways of tert-butyl picolinate. Note the dominance of acid/thermal cleavage over base hydrolysis.

Experimental Characterization Protocols

Protocol A: Thermal Gravimetric Analysis (TGA)

Purpose: To determine the exact onset of thermal decomposition (

-

Sample Prep: Load 5–10 mg of tert-butyl picolinate into an alumina or platinum pan.

-

Atmosphere: Nitrogen (

) purge at 50 mL/min (prevents oxidative artifacts). -

Ramp: Heat from 25°C to 400°C at a rate of 10°C/min.

-

Analysis:

-

Look for the first significant mass loss event.

-

Theoretical Mass Loss: Calculate expected loss for isobutylene (

, MW=56.11). - .

-

Interpretation: A sharp step of ~31% confirms clean elimination to picolinic acid.

-

Protocol B: Accelerated Stability Testing (HPLC)

Purpose: To verify storage stability and absence of autocatalytic acid impurities.

-

Standard Preparation: Dissolve ester in Acetonitrile/Water (1:1) at 1 mg/mL.[1]

-

Stress Condition: Incubate separate aliquots at:

-

25°C (Control)

-

60°C (Thermal Stress)

-

25°C + 1 eq. TFA (Acid Stress)

-

-

Timepoints: T=0, 24h, 48h.

-

HPLC Method:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient 5%

95% MeCN in Water (+0.1% Formic Acid). -

Detection: UV at 254 nm (Pyridine absorption).

-

-

Pass Criteria: >99% recovery at 60°C after 48h indicates suitability for cross-coupling reactions.

Practical Implications for Synthesis

Storage & Handling[2]

-

Acid Sensitivity: The molecule is sensitive to trace acids which catalyze isobutylene elimination. Ensure glassware is base-washed or neutral.

-

Shelf Life: Store in a tightly sealed container at 4°C . Avoid storage with Lewis acids (

, -

Physical State: Typically a clear oil or low-melting solid. If the container pressurizes, it indicates decomposition (isobutylene release).

Reaction Compatibility

-

Compatible:

-

Basic Conditions: Excellent stability. Suitable for Suzuki/Buchwald couplings using carbonates (

, -

Nucleophiles: Resistant to attack by amines or alcohols at moderate temperatures.

-

-

Incompatible:

-

Strong Acids: TFA, HCl (cleaves ester instantly).

-

High Heat (>140°C): Risk of thermal explosion/pressure buildup in sealed vessels.

-

Deprotection Strategy

When the ester needs to be removed to yield the free acid:

-

Method of Choice: Acidolysis with TFA/DCM (1:1) at Room Temperature.

-

Mechanism:

cleavage. -

Advantage: Avoids saponification workups; volatile isobutylene byproduct simplifies purification.

References

-

Synthesis and Properties of PyOx Ligands Title: A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Source: NIH / PubMed Central URL:[Link]

-

General Stability of tert-Butyl Esters Title: tert-Butyl Esters: Protection and Deprotection Strategies.[2][3][4][5][6] Source: Organic Chemistry Portal URL:[Link]

-

Cross-Coupling Applications Title: Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Source: ChemRxiv / ACS Catalysis URL:[Link]

-

Thermodynamic Properties of Pyridine Esters Title: Thermodynamic properties of three pyridine carboxylic acid methyl ester isomers. Source: J. Chem. Thermodynamics (via ResearchGate) URL:[Link]

-

Chemical Safety & Data Title: tert-Butyl 2-pyridinecarboxylate Product Information. Source: ChemSynthesis URL:[Link]

Sources

Technical Guide: Steric Hindrance Effects in tert-Butyl Picolinate Structure

Executive Summary

The tert-butyl picolinate scaffold represents a classic study in steric-electronic conflict. Unlike its methyl or ethyl analogs, the tert-butyl ester introduces a massive steric volume (

Structural Analysis: The Steric-Electronic Interface

The unique behavior of tert-butyl picolinate arises from the interaction between the orthogonal tert-butyl group and the planar pyridine ring.

Conformational gating (s-cis vs. s-trans)

In the absence of metal ions, 2-pyridinecarboxylates prefer the s-trans conformation (dihedral angle N-C-C=O

For the tert-butyl derivative, this preference is exacerbated by steric strain.[1] The bulky tert-butyl group creates a "rotational lock" around the C(carbonyl)-O(ester) bond.

-

s-trans (Ground State): The tert-butyl group is directed away from the pyridine ring, minimizing

strain. -

s-cis (Chelating State): Rotation to the s-cis form (required for bidentate coordination) forces the tert-butyl group into the proximity of the pyridine C3-hydrogen. This creates an energetic penalty (

) significantly higher than in methyl picolinate.

The "Umbrella" Effect

The tert-butyl group acts as a steric umbrella, shielding the carbonyl carbon from nucleophilic attack. This is quantified by the Taft steric parameter (

Synthetic Implications & Reactivity[2][3]

Hydrolytic Resistance Profile

The primary utility of the tert-butyl moiety in picolinate chemistry is orthogonal protection.

-

Base Hydrolysis (

): BLOCKED. The tetrahedral intermediate required for saponification cannot form efficiently due to the steric clash between the incoming hydroxide and the methyl groups of the tert-butyl moiety. -

Acid Hydrolysis (

): PERMITTED. Hydrolysis proceeds via an

Metal Coordination (Ligand Design)

In coordination chemistry, tert-butyl picolinate acts as a "bulky chelate."

-

Preventing Oligomerization: Unlike methyl picolinate, which often forms bridged clusters (e.g., with Cu(II) or Pd(II)), the tert-butyl group prevents intermolecular stacking, favoring monomeric complexes.

-

Distorted Bite Angles: The steric bulk can force a deviation from the ideal square-planar or octahedral geometries, often resulting in a tetrahedral distortion to relieve strain between the ester alkoxy group and auxiliary ligands.

Visualization of Steric Pathways

The following diagrams illustrate the conformational equilibrium and the mechanistic blocking of hydrolysis.

Conformational Equilibrium & Chelation

This diagram shows the energetic cost of rotating from the stable free ligand to the active metal-binding state.

Caption: The tert-butyl group destabilizes the s-cis conformer necessary for binding, creating a "pre-organization penalty."

Hydrolysis Mechanism Comparison

Visualizing why base hydrolysis fails while acid hydrolysis succeeds.

Caption: Base hydrolysis is sterically inhibited at the attack step; Acid hydrolysis proceeds via fragmentation.

Experimental Protocols

Synthesis of tert-Butyl Picolinate (Acid Chloride Method)

Direct esterification is inefficient due to steric bulk. The acid chloride method is preferred for high yield.

Reagents:

-

Picolinic acid (1.0 eq)[2]

-

Thionyl chloride (

) (5.0 eq) -

tert-Butanol (

-BuOH) (10.0 eq) -

Pyridine or Triethylamine (2.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Activation: In a flame-dried flask under inert atmosphere (

), suspend picolinic acid in anhydrous DCM. -

Chlorination: Add

dropwise at 0°C. Reflux for 2 hours until the solution is clear (formation of picolinoyl chloride). -

Evaporation: Remove excess

and solvent under reduced pressure. Critical: Ensure all -

Esterification: Redissolve the crude acid chloride in DCM. Add a mixture of

-BuOH and base (Pyridine/Et3N) dropwise at 0°C. -

Reaction: Stir at room temperature for 12 hours. The bulky alcohol reacts slowly; monitoring by TLC is essential.

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc). tert-butyl picolinate is typically a low-melting solid or oil.

Comparative Hydrolysis Assay (Steric Validation)

This assay demonstrates the steric resistance of the tert-butyl group compared to a methyl control.

Table 1: Hydrolysis Conditions & Expected Outcomes

| Condition | Reagent | Temp | Methyl Picolinate | tert-Butyl Picolinate | Mechanism |

| Basic | 1M NaOH / MeOH | 25°C | Rapid Hydrolysis (< 1h) | No Reaction (> 24h) | |

| Basic (Forced) | 5M KOH / DMSO | 80°C | Instant | Slow / Degradation | |

| Acidic | 50% TFA / DCM | 25°C | Stable (Slow) | Rapid Cleavage (< 1h) |

Procedure:

-

Dissolve 0.5 mmol of substrate in 2 mL of solvent.

-

Add hydrolysis reagent.

-

Monitor by HPLC or TLC at t=0, 1h, 4h, 24h.

-

Observation: The tert-butyl ester will remain intact in basic conditions where the methyl ester disappears, confirming steric shielding.

References

-

Organic Syntheses. "Di-tert-butyl Malonate." Organic Syntheses, Coll. Vol. 4, p.261 (1963). Link(Foundational protocol for hindered ester synthesis)

-

O'Reilly, K. T., et al. "Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid."[3] Environmental Science & Technology, 35(19), 3954-3961 (2001).[3][4] Link(Kinetics of tert-butyl ether/ester hydrolysis mechanisms)

-

BenchChem. "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects." BenchChem Technical Guides. Link(General steric parameters of the t-butyl group)

-

Dalton Transactions. "Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes." Dalton Trans., (2012). Link(Comparative study on sterically encumbered picolinates)

-

USGS. "Hydrolysis of tert-butyl formate: Kinetics." USGS Publications. Link(Mechanistic insight into A_AL1 vs B_Ac2 pathways)

Sources

Methodological & Application

Application Note: High-Yield Synthesis of tert-Butyl Picolinate via DMAP-Catalyzed Decarboxylative Esterification

Abstract & Scope

This application note details an optimized, mild protocol for the synthesis of tert-butyl picolinate (tert-butyl pyridine-2-carboxylate). While methyl or ethyl esters are trivial to synthesize, tert-butyl esters present unique challenges due to the steric bulk of the tert-butyl group and their inherent acid-lability.

Standard Fischer esterification (acid + alcohol + strong acid catalyst) is generally unsuitable for tert-butyl picolinates due to:

-

Reversibility/Decomposition: The tert-butyl ester is rapidly cleaved by strong acids (e.g., H₂SO₄, HCl) to form isobutylene and the carboxylic acid.

-

Steric Hindrance: The bulky tert-butyl nucleophile reacts sluggishly at the carbonyl center.

-

Zwitterionic Interference: Picolinic acid exists as a zwitterion, which can interfere with acid catalysis or sequester metal catalysts.

The Solution: This guide prioritizes the Boc Anhydride (Boc₂O) / DMAP method .[1] This approach operates under neutral-to-basic conditions, utilizes the latent reactivity of mixed anhydrides, and produces volatile byproducts (CO₂ and tert-butanol), simplifying purification.

Methodological Comparison

| Feature | Method A: Boc₂O / DMAP (Recommended) | Method B: Acid Chloride (Oxalyl Chloride) |

| Mechanism | Decarboxylative esterification via mixed anhydride | Nucleophilic acyl substitution |

| Conditions | Mild, Room Temperature, Basic/Neutral | Harsh, 0°C to Reflux, Generates HCl |

| Byproducts | CO₂ (gas), t-BuOH (volatile) | HCl, Oxalyl byproducts |

| Yield | High (>85%) | Moderate to High (Variable stability) |

| Scalability | Excellent for Gram-scale | Preferred for Kilo-scale (Cost) |

| Suitability | Best for acid-sensitive substrates | Risk of ester cleavage during workup |

Core Protocol: Boc₂O / DMAP Esterification[1]

Mechanistic Insight

This reaction does not proceed via simple nucleophilic attack of tert-butanol on the acid. Instead, it leverages 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to activate Di-tert-butyl dicarbonate (Boc₂O) .

-

Activation: DMAP attacks Boc₂O to form a reactive N-Boc-pyridinium species.

-

Anhydride Formation: Picolinic acid attacks this species, generating a Mixed Anhydride intermediate.

-

Esterification: The mixed anhydride undergoes nucleophilic attack by tert-butanol (solvent or additive) with subsequent decarboxylation, releasing CO₂ and driving the equilibrium forward.

Reagents & Equipment[2]

-

Substrate: Picolinic Acid (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

-

Catalyst: DMAP (0.1 – 0.3 equiv)

-

Solvent: tert-Butanol (t-BuOH) (Reagent grade, used as solvent) OR THF/t-BuOH mixture.

-

Apparatus: Round-bottom flask, magnetic stir bar, drying tube (CaCl₂) or N₂ balloon (to vent CO₂).

Step-by-Step Procedure

Step 1: Setup

-

To a clean, dry 100 mL round-bottom flask, add Picolinic Acid (1.23 g, 10.0 mmol).

-

Add DMAP (0.37 g, 3.0 mmol, 0.3 equiv). Note: Higher catalyst loading (30%) is recommended for picolinates to overcome pyridine nitrogen interference.

-

Add Boc₂O (4.36 g, 20.0 mmol, 2.0 equiv). Note: Boc₂O melts at ~23°C; it may be added as a solid or liquid.

Step 2: Solvent Addition

-

Add tert-Butanol (20 mL). If t-BuOH is solid (mp 25°C), gently warm the flask in your hand or a water bath to melt it before addition.

-

Alternative: If solubility is poor, use a 1:1 mixture of anhydrous THF and t-BuOH.

Step 3: Reaction

-

Stir the heterogeneous mixture at 25–30°C .

-

Observation: Gas evolution (CO₂) will begin within minutes. The solution will gradually become homogeneous as the picolinic acid is consumed.

-

Monitor via TLC (SiO₂, 30% EtOAc in Hexanes). Picolinic acid stays at baseline; product moves to R_f ~0.6.

-

Timeframe: Reaction typically completes in 12–24 hours.

Step 4: Workup (Critical for Purity)

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove bulk t-BuOH.

-

Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL).

-

Wash 1: Saturated NaHCO₃ (2 x 20 mL) to remove unreacted picolinic acid and DMAP salts.

-

Wash 2: Distilled Water (1 x 20 mL).

-

Wash 3: Brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[2]

Step 5: Purification

-

The crude oil is often >95% pure.

-

If necessary, purify via flash column chromatography (SiO₂, 0→20% EtOAc/Hexanes).

-

Storage: Store at 4°C. tert-Butyl esters are stable to base but will decompose if exposed to acidic vapors.

Visualization of Workflows

Reaction Mechanism (DOT Diagram)

Figure 1: Catalytic cycle of DMAP-mediated esterification using Boc₂O.

Experimental Workflow (DOT Diagram)

Figure 2: Operational workflow for the bench-scale synthesis.

Quality Control & Validation

To ensure protocol success, validate the product using the following markers.

NMR Characterization Data

-

¹H NMR (300 MHz, CDCl₃):

-

δ 8.75 (d, 1H): Pyridine proton adjacent to Nitrogen (C6-H).

-

δ 8.05 (d, 1H): Proton adjacent to Carbonyl (C3-H).

-

δ 7.80 (td, 1H): Pyridine ring proton (C4-H).

-

δ 7.45 (m, 1H): Pyridine ring proton (C5-H).

-

δ 1.63 (s, 9H): The diagnostic tert-butyl singlet .

-

-

¹³C NMR (75 MHz, CDCl₃):

-

Look for the ester carbonyl (~164 ppm) and the quaternary tert-butyl carbon (~82 ppm).

-

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction (TLC) | Catalyst deactivation | Picolinic acid can protonate DMAP. Add another 0.1 eq of DMAP or 1.0 eq of Et₃N to buffer. |

| Low Yield | Incomplete conversion | Ensure Boc₂O is fresh (it hydrolyzes to t-BuOH + CO₂ over time). Use 2.5 eq if old. |

| Product Decomposition | Acidic workup | Never wash with HCl or acidic brine. Keep all aqueous washes neutral or basic (NaHCO₃). |

| Solidification | Solvent freezing | t-BuOH freezes at 25°C. If the lab is cold, add 10% THF to depress the melting point. |

References

-

Takeda, K. et al. (1994). "A Simple and Convenient Method for the Synthesis of tert-Butyl Esters." Synthesis, 1994(10), 1063–1066.

- Foundational paper establishing the Boc₂O/DMAP/t-BuOH protocol.

-

Basel, Y. & Hassner, A. (2001). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 66(8), 2743–2748.

- Detailed mechanistic study on the activ

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

- Authoritative source on the stability and cleavage conditions of tert-butyl esters.

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl Pyridine-2-carboxylate in Pharmaceutical Intermediate Synthesis

Introduction: The Pyridine Nucleus and the Role of Strategic Protection

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. However, the very features that make it so valuable—the basicity of the ring nitrogen and the reactivity of substituted functional groups—also present significant challenges during complex, multi-step syntheses. Unwanted side reactions are a common hurdle, necessitating a strategic approach to functional group manipulation.

This guide focuses on tert-butyl pyridine-2-carboxylate , a critical building block and protected intermediate for the synthesis of complex pharmaceutical agents. The introduction of the tert-butyl ester at the 2-position of the pyridine ring serves two primary purposes:

-

Masking Reactivity: It neutralizes the acidic and nucleophilic character of the parent carboxylic acid (picolinic acid), preventing it from interfering with sensitive downstream reactions such as organometallic couplings or delicate reductions.

-

Facilitating Selective Deprotection: The tert-butyl group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions.[1][2] Crucially, it can be removed under specific and mild acidic conditions, often with high selectivity, leaving other sensitive esters (like methyl or ethyl esters) intact—a concept known as orthogonal protection.[1]

This document provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound, complete with detailed laboratory protocols.

Synthesis of this compound

The synthesis of tert-butyl esters from their corresponding carboxylic acids can be challenging via direct Fischer esterification due to the steric hindrance of the tert-butyl alcohol and its propensity to eliminate to isobutylene under strongly acidic conditions.[3][4] A more reliable and scalable approach involves the activation of the carboxylic acid, typically by converting it to an acid chloride. This activated intermediate then readily reacts with a tert-butoxide source.

The most common precursor is picolinic acid (pyridine-2-carboxylic acid), an inexpensive and readily available starting material. The workflow proceeds in two main steps: formation of the acid chloride hydrochloride, followed by esterification.

Diagram: Synthetic Pathway

Caption: Synthesis of this compound from picolinic acid.

Protocol 2.1: Synthesis via Picolinoyl Chloride Hydrochloride

This protocol details the two-step synthesis from picolinic acid.

Step 1: Synthesis of Picolinoyl Chloride Hydrochloride

-

Rationale: Picolinic acid is converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this transformation via the formation of a Vilsmeier intermediate. The resulting acid chloride is protonated by the generated HCl, yielding the sparingly soluble hydrochloride salt.[5][6]

-

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add picolinic acid (10.0 g, 81.2 mmol).

-

Carefully add thionyl chloride (25 mL, 343 mmol) to the flask, followed by 3-4 drops of DMF.

-

Stir the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.

-

After the initial vigorous reaction subsides (approx. 30 minutes), gently heat the mixture to 70 °C for 2 hours, or until the gas evolution ceases and a clear solution is formed.

-

Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood).

-

To the resulting residue, add dry diethyl ether (50 mL) and stir vigorously. A white precipitate of picolinoyl chloride hydrochloride will form.

-

Isolate the solid product by vacuum filtration, wash with two portions of dry diethyl ether (25 mL each), and dry under high vacuum. The product is typically used in the next step without further purification.

-

Step 2: Esterification with Potassium tert-Butoxide

-

Rationale: The activated acid chloride hydrochloride reacts with potassium tert-butoxide in a nucleophilic acyl substitution. Potassium tert-butoxide serves as both the source of the tert-butyl alcoholate nucleophile and the base required to neutralize the hydrochloride salt.[7][8] An inert solvent like tetrahydrofuran (THF) is used to prevent side reactions.

-

Procedure:

-

To a dry 500 mL three-neck flask under a nitrogen atmosphere, add potassium tert-butoxide (11.8 g, 105.6 mmol) and dry THF (150 mL).

-

Cool the resulting suspension to 0 °C in an ice bath with vigorous stirring.

-

In a separate flask, dissolve the picolinoyl chloride hydrochloride (approx. 81.2 mmol, from Step 1) in dry THF (100 mL).

-

Add the solution of the acid chloride dropwise to the cold suspension of potassium tert-butoxide over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 20% ethyl acetate).

-

Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear or pale yellow oil.

-

Characterization of the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

| Parameter | Expected Value / Observation |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [9] |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (d, 1H, pyridine H6), ~8.1 (d, 1H, pyridine H3), ~7.8 (t, 1H, pyridine H4), ~7.4 (dd, 1H, pyridine H5), 1.6 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O), ~150 (C2), ~148 (C6), ~137 (C4), ~126 (C3), ~124 (C5), ~82 (quaternary C), ~28 (CH₃) |

| IR (neat), cm⁻¹ | ~1725 (C=O stretch, ester), ~1590 (C=N/C=C stretch, pyridine ring) |

| MS (ESI+) | m/z 180.1 [M+H]⁺ |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. The proton numbering corresponds to standard IUPAC nomenclature for the pyridine ring.

Application in a Pharmaceutical Synthesis Workflow

The primary utility of this compound is to enable modifications to other positions of the pyridine ring that would be incompatible with a free carboxylic acid. A classic example is a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce a new carbon-carbon bond.

Diagram: Strategic Application in Synthesis

Caption: A workflow showing the use of the tert-butyl ester as a protecting group.

Protocol 4.1: Deprotection to Regenerate the Carboxylic Acid

-

Rationale: The tert-butyl ester is cleaved via an acid-catalyzed elimination mechanism. Trifluoroacetic acid (TFA) is highly effective for this purpose. The reaction proceeds by protonation of the ester carbonyl, followed by departure of the stable tert-butyl cation, which is then quenched to form isobutylene. This method is mild and avoids the harsh basic or reductive conditions that could compromise other functional groups in a complex molecule.[1][2]

-

Procedure:

-

Dissolve the tert-butyl ester substrate (e.g., tert-butyl 5-aryl-pyridine-2-carboxylate) (1.0 equiv) in dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask with a stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until all starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The crude product, often as a TFA salt, can be purified by various methods depending on its properties, such as:

-

Trituration with a non-polar solvent like diethyl ether to induce precipitation.

-

Neutralization with a mild base (e.g., saturated NaHCO₃) followed by extraction if the final product is soluble in organic solvents.

-

Purification by reverse-phase HPLC.

-

-

Conclusion

This compound is more than just a simple ester; it is a strategic tool for managing functional group reactivity in complex pharmaceutical syntheses. Its robust nature, combined with specific and mild deprotection conditions, allows chemists to perform sophisticated transformations on the pyridine scaffold with high fidelity. The protocols and rationale presented in this guide offer a reliable framework for the synthesis and application of this invaluable intermediate, empowering researchers in the field of drug discovery and development.

References

- Atul Ltd. tert-Butyl-2-[4-(pyridine-2-yl)

- Chem-Impex. Pyridine-2-carbonyl chloride hydrochloride.

- Dalton Transactions.

- ChemSynthesis.

- ChemicalBook. Pyridine-2-carbonyl chloride hydrochloride | 39901-94-5.

- Baran Lab. Pyridine Synthesis: Cliff Notes.

- Molecules. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- Organic Letters.

- MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- Google Patents.

- PubChem. Pyridine-2-carbonyl chloride.

- Taylor & Francis Online. Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)

- ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.

- ResearchGate. Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research.

- Wikipedia. Protecting group.

- Journal of Chemical Sciences.

- Data in Brief. Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane.

- University of Bristol. Protecting Groups.

- Beilstein Journal of Organic Chemistry. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.

- Master Organic Chemistry.

- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.

- Journal of Medicinal Chemistry. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.

- Organic Letters. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.

- Synblock Inc. CAS 934984-62-0 | Methyl 4-(tert-butyl)pyridine-1(2H)

- Organic Chemistry Portal. Acid to Ester - Common Conditions.

- ChemicalBook. 2,6-DI-TERT-BUTYLPYRIDINE(585-48-8) 1H NMR spectrum.

- PubChem. 2-tert-Butylpyridine.

- BLDpharm. 2-[(tert-Butoxy)carbonyl]pyridine-4-carboxylic acid.

- PubChem.

- Organic Chemistry Portal. Pyridine synthesis.

- Chemical Communications.

- Green Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model.

- Google Patents. Process for recovery of pyridine-2,3-dicarboxylic acid.

- Benchchem. Potential Mechanism of Action of 2-Tert-butylpyrimidine-5-carboxylic Acid: A Technical Guide for Researchers.

- NCERT. Amines.

- Avra Laboratories. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. ias.ac.in [ias.ac.in]

- 9. Butyl pyridine-2-carboxylate | C10H13NO2 | CID 79285 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl Pyridine-2-Carboxylate

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of tert-butyl pyridine-2-carboxylate, specifically focusing on the removal of unreacted tert-butanol. Our goal is to equip you with the scientific rationale and practical protocols to overcome this common purification challenge.

Introduction: The Persistent Impurity

The synthesis of tert-butyl esters often involves an excess of tert-butanol or its corresponding alkoxide. While effective for driving the reaction to completion, this leaves a significant challenge for purification. Unreacted tert-butanol is notoriously difficult to remove due to its physical properties, which often leads to co-elution during chromatography or persistence through simple extractions. This guide will walk you through the underlying principles and provide robust methods to achieve high purity for your target compound, this compound.

Before selecting a purification method, it is crucial to understand the physical properties of the components involved.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |

| tert-Butanol | 74.12 | 82.5 | 25-26 | Miscible with water, ethanol, diethyl ether, and most organic solvents.[1] |

| This compound | 179.22 | > 200 (estimated) | N/A[2] | Soluble in most organic solvents (e.g., EtOAc, DCM, Ether); low solubility in water. |

Frequently Asked Questions (FAQs)

FAQ 1: Why is unreacted tert-butanol so difficult to remove from my reaction mixture?

Answer: The difficulty in removing tert-butanol stems from two primary factors: its high solubility and its formation of azeotropes.

-

High Miscibility: Tert-butanol is miscible with a wide range of both polar and non-polar solvents, including water and the organic solvents typically used for extraction (e.g., ethyl acetate, dichloromethane).[1] This means that during an aqueous workup, it does not partition cleanly into the aqueous layer and a significant amount can remain in the organic phase with your product.

-

Azeotrope Formation: Tert-butanol forms a minimum-boiling azeotrope with water (boiling point: 79.9 °C, containing 11.8% water).[3] This prevents its complete removal by simple distillation from reaction mixtures that contain even trace amounts of water, as the azeotrope will distill first, leaving behind a mixture of your product and residual tert-butanol. It can also form azeotropes with other organic solvents, complicating purification by evaporation.[4]

FAQ 2: Can I remove the tert-butanol with a simple aqueous workup?

Answer: While a standard aqueous workup is a good first step, it is often insufficient for complete removal. However, its effectiveness can be maximized by understanding the principles of liquid-liquid extraction.

The high miscibility of tert-butanol means that multiple washes with a significant volume of water are necessary to gradually reduce its concentration in the organic layer. Using a brine (saturated NaCl solution) wash can further improve the separation. The high salt concentration in the aqueous phase decreases the solubility of organic compounds, including tert-butanol, "salting out" the alcohol and pushing more of it into the organic layer is a common misconception. In this case, the brine wash primarily helps to remove dissolved water from the organic layer and break up emulsions, which indirectly aids the overall purification process.

-

Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent in which your product is highly soluble, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). A volume of 10-20 times the initial reaction volume is recommended.

-

Initial Water Wash: Transfer the diluted mixture to a separatory funnel. Wash with deionized water (3 x 10% of the organic layer volume). Do not shake too vigorously to avoid emulsion formation, especially given the pyridine moiety.

-

Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) solution. This helps to remove residual water and further encourages the partitioning of highly polar impurities.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Analysis: Analyze a small sample of the crude product by ¹H NMR or GC-MS to assess the remaining level of tert-butanol before proceeding to further purification steps if necessary.

FAQ 3: When should I use flash column chromatography for purification?

Answer: Flash column chromatography is the most definitive method for removing residual tert-butanol when high purity is required, or when an extractive workup has proven insufficient. The principle is to select a solvent system where the polarity difference between your product and tert-butanol allows for a clean separation on a stationary phase (typically silica gel).

This compound is significantly less polar than tert-butanol. Therefore, a solvent system with low to moderate polarity, such as a mixture of hexanes and ethyl acetate, will cause the product to elute much faster than the more polar tert-butanol, which will have a stronger interaction with the silica gel.

-

TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica TLC plate. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal system will give your product an Rf value of ~0.3 and show a clear separation from the tert-butanol spot (which will be near the baseline).

-

Column Packing: Dry-pack a flash chromatography column with silica gel and then wet it with the chosen eluent system.[5]

-

Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column. This technique generally provides better resolution than loading the sample as a concentrated solution ("wet loading").

-

Elution: Elute the column with the selected solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing your pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

FAQ 4: My NMR still shows a tert-butanol peak after workup and chromatography. What are my options?

Answer: If a stubborn amount of tert-butanol remains, it is likely trapped within your product matrix. Several advanced techniques can be employed.

-

High Vacuum (Hi-Vac): Since your product is expected to be a relatively non-volatile solid or high-boiling oil, placing the sample under a high vacuum (using a diffusion or turbomolecular pump) for an extended period (12-24 hours) can effectively remove the more volatile tert-butanol. Gentle heating (e.g., 30-40 °C) can accelerate this process, but be cautious of potential product degradation.

-

Azeotropic Removal with a Non-Aqueous Solvent: You can add a non-polar solvent like heptane or toluene to your product and then remove the solvent via rotary evaporation.[4] These solvents can form azeotropes with tert-butanol, facilitating its removal at a lower temperature than its own boiling point. Repeat this process 2-3 times.

-

Lyophilization (Freeze-Drying): If you dissolve your product in a solvent like 1,4-dioxane or benzene (use with extreme caution due to toxicity) that contains the tert-butanol impurity, you can freeze the mixture and lyophilize it. Both tert-butanol and the solvent will sublime under vacuum, leaving your non-volatile product behind.[4]

Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting the most appropriate purification strategy.

Caption: Decision tree for purifying this compound.

A Note on Product Stability

It is critical to remember that tert-butyl esters are sensitive to acidic conditions.[6] They can undergo acid-catalyzed hydrolysis to form the corresponding carboxylic acid (picolinic acid) and isobutylene.[7][8] Therefore, avoid acidic workup conditions (e.g., washing with HCl) unless the goal is to deprotect the ester. The compound is generally stable under neutral and basic conditions.[6][9]

References

-

Wikipedia. tert-Butyl alcohol. [Link]

-

ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. [Link]

- Google Patents.

-

ResearchGate. Efficient separation method for tert-butanol dehydration via extractive distillation. [Link]

-

ACS Green Chemistry Institute. Acids - Reagent Guides. [Link]

-

Oxford Academic. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. [Link]

-

RSC Publishing. Tracer Studies on Ester Hydrolysis. Part II The Acid Hydrolysis of tert.-Butyl Acetate. [Link]

-

Clutch Prep. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]

-

Semantic Scholar. Separation of tert‐Butyl Alcohol‐Water Mixtures by a Heterogeneous Azeotropic Batch Distillation Process. [Link]

-

Reddit. Removing tBuOH from reaction mixture?. [Link]

-

LookChem. Purification of tert-Butyl alcohol. [Link]

-

YouTube. Elimination of tert-Butanol with Sulfuric Acid: 1-MCP ep01. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

- Google Patents.

-

ChemSynthesis. tert-butyl 2-pyridinecarboxylate. [Link]

-

Organic Syntheses. Procedure for flash column chromatography. [Link]

Sources

- 1. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. US5084142A - Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. arkat-usa.org [arkat-usa.org]

Technical Support Center: Optimizing Temperature for tert-Butyl Pyridine-2-Carboxylate Synthesis

Welcome to the technical support guide for the synthesis of tert-butyl pyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature—a critical parameter for maximizing yield and purity. This guide moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting solutions and addressing frequently encountered challenges.

Section 1: Synthesis Overview & Mechanistic Considerations

The formation of this compound, a sterically hindered ester, is most effectively achieved through methods that avoid harsh acidic conditions, which could lead to the elimination of the tert-butyl group.[1] The Steglich esterification is a premier choice, utilizing a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), to proceed under mild, often ambient, temperature conditions.[1][2]

Understanding the mechanism is key to optimizing temperature. The reaction proceeds in several steps:

-

Activation of Picolinic Acid: The carbodiimide (e.g., DCC) activates the carboxylic acid group of picolinic acid to form a highly reactive O-acylisourea intermediate.[3] This step is often exothermic and requires careful temperature control.

-

Acyl Transfer to DMAP: DMAP, being a superior nucleophile to tert-butanol, rapidly attacks the O-acylisourea intermediate.[3][4] This forms a highly electrophilic N-acylpyridinium species. This transfer is crucial as it prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[1]

-

Nucleophilic Attack by tert-Butanol: The sterically hindered tert-butanol attacks the N-acylpyridinium intermediate, forming the desired this compound and regenerating the DMAP catalyst.[4]

Caption: Mechanism of Steglich Esterification for this compound.

Section 2: Frequently Asked Questions (FAQs) on Temperature Optimization

Q1: What is the optimal temperature profile for the Steglich esterification of picolinic acid with tert-butanol?

A1: There isn't a single optimal temperature, but rather an optimal profile. The reaction should be initiated at a low temperature, typically 0 °C , especially during the addition of the coupling agent (DCC or EDC).[5] After the initial activation, the reaction can be allowed to slowly warm to room temperature (20-25 °C) and stirred for several hours to ensure completion.[2] Running the entire reaction at ambient temperature from the start is possible but may lead to a higher incidence of side products.[1]

Q2: Why is low-temperature control (0 °C) crucial at the beginning of the reaction?

A2: The initial activation of picolinic acid with a carbodiimide is exothermic. Starting at 0 °C serves two primary purposes:

-

Managing Exothermicity: It helps to safely dissipate the heat generated, preventing thermal runaway which can degrade reagents and solvent.[6]

-

Minimizing Side Reactions: Low temperature slows down competing side reactions. Specifically, it reduces the rate of the intramolecular rearrangement of the O-acylisourea intermediate to the non-productive N-acylurea byproduct, giving the DMAP catalyst more time to intercept it and form the desired N-acylpyridinium intermediate.[1][2]

Q3: What are the risks of running the reaction at elevated temperatures (e.g., >40 °C)?

A3: Elevated temperatures are highly detrimental to this synthesis and can lead to several issues:

-

Product Decomposition: The tert-butyl ester product is susceptible to acid-catalyzed elimination under heat, reforming picolinic acid and generating isobutene gas.[1]

-

Increased N-acylurea Formation: Higher temperatures can accelerate the rearrangement of the O-acylisourea intermediate, leading to a significant drop in the yield of the desired ester.

-

Reagent Instability: Carbodiimides like DCC can decompose or participate in unwanted side reactions at higher temperatures.

-

Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in pressure and temperature within the reaction vessel.

Q4: Can the reaction be performed entirely at room temperature? What are the trade-offs?

A4: Yes, the reaction is often performed at room temperature.[1] However, the trade-off for this operational simplicity can be a slightly lower yield and the formation of more impurities compared to a protocol that starts at 0 °C. For small-scale syntheses where maximum yield is not the primary concern, a room temperature procedure may be acceptable. For larger-scale reactions or when high purity is critical, initiating the reaction at 0 °C is strongly recommended.[5]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, with a focus on temperature-related causes.

Caption: Troubleshooting workflow for low yield in tert-butyl picolinate synthesis.

Problem 1: My reaction yielded very little or no desired ester product.

-

Possible Cause (Temperature-Related): Failure to cool the reaction mixture to 0 °C before adding the carbodiimide coupling agent. Adding DCC or EDC to a room-temperature solution can cause a rapid, uncontrolled exotherm, promoting the formation of the N-acylurea byproduct over the desired reaction pathway.

-

Troubleshooting Steps:

-

Confirm your experimental setup allows for efficient cooling and temperature monitoring (e.g., ice-water bath, thermometer).

-

In your next attempt, dissolve the picolinic acid, tert-butanol, and DMAP in an anhydrous solvent (like Dichloromethane, DCM) and stir in an ice bath for 15-20 minutes until the internal temperature is stable at 0-2 °C.

-

Add the DCC or EDC portion-wise or as a pre-dissolved solution in cold DCM, ensuring the internal temperature does not rise above 5 °C during the addition.

-

Once the addition is complete, maintain the reaction at 0 °C for at least 30-60 minutes before allowing it to warm to room temperature.

-

Problem 2: My crude product is contaminated with a significant amount of dicyclohexylurea (DCU) and another major byproduct, identified as N-acylurea.

-

Possible Cause (Temperature-Related): The reaction temperature was too high, or the rate of carbodiimide addition was too fast. This accelerates the irreversible rearrangement of the O-acylisourea intermediate into the N-acylurea before the DMAP catalyst can intercept it.[1][2]

-

Troubleshooting Steps:

-

Strictly adhere to the low-temperature initiation protocol described above. A slower reaction at a controlled temperature is far more efficient.

-

Ensure that DMAP (typically 5-10 mol%) is present in the reaction mixture before the carbodiimide is added. DMAP is the crucial catalyst that drives the reaction toward the productive pathway.[4] Its role is to be a more effective nucleophile than the alcohol, rapidly forming the active N-acylpyridinium intermediate.[3]

-

Problem 3: I observed gas bubbling during the reaction or workup, and my final yield was low.

-

Possible Cause (Temperature-Related): The gas is likely isobutene, indicating decomposition of the tert-butyl group. This can happen if the reaction temperature becomes too high or if the reaction mixture is inadvertently exposed to strong acidic conditions during workup while still warm. The tert-butyl ester is acid-labile.[1]

-

Troubleshooting Steps:

-

Re-evaluate your temperature control. Ensure no part of the reaction exceeded room temperature.

-

During aqueous workup, ensure all extractions are performed at room temperature or below. If an acidic wash is necessary to remove residual DMAP or other bases, perform it quickly with a pre-chilled, dilute acid solution (e.g., 1% HCl).[6]

-

Section 4: Experimental Protocol & Data

Optimized Protocol for this compound Synthesis

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add picolinic acid (1.0 eq.), tert-butanol (1.2 eq.), and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M with respect to the picolinic acid.

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes, ensuring the internal temperature stabilizes at 0 °C.

-

Activation: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of cold, anhydrous DCM. Add this solution dropwise to the reaction flask over 20-30 minutes, using a syringe pump for best control. Monitor the internal temperature to ensure it does not exceed 5 °C.

-